4-(Benzyloxy)phenyl 4-nitrobenzoate
Description
4-(Benzyloxy)phenyl 4-nitrobenzoate is an aromatic ester comprising two key functional groups:
- Benzyloxy substituent: A phenylmethyl ether group (-OCH₂C₆H₅) at the para position of the phenol ring.
- 4-Nitrobenzoate ester: A nitro group (-NO₂) at the para position of the benzoyl moiety.
The benzyloxy group enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(16-6-8-17(9-7-16)21(23)24)26-19-12-10-18(11-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGVKLKDDAHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: 4-(Benzyloxy)phenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(Benzyloxy)phenyl 4-nitrobenzoate typically involves the esterification reaction between benzyloxyphenol and 4-nitrobenzoic acid or its derivatives. This reaction can be facilitated by various coupling agents, and the resulting compound exhibits properties that are conducive to further functionalization.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound as a pharmacological agent. It has been investigated for its activity against various targets:
- Anti-inflammatory Effects : The compound has shown promise in modulating pathways associated with inflammation. For example, it has been linked to the inhibition of specific enzymes involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and chronic pain syndromes .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, suggesting its potential use in developing new antibiotics .
PPAR Agonism
The compound has also been explored for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Studies have demonstrated that it can ameliorate conditions related to inflammation and metabolic disorders by activating PPARα pathways . This activation leads to beneficial effects such as:
- Reduction in vascular leakage
- Amelioration of neurodegeneration
- Improvement in lipid metabolism
Material Science Applications
In addition to biological applications, this compound is being investigated for its utility in material sciences:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its functional groups allow for modifications that enhance polymer stability and performance .
- Cosmetic Formulations : The compound's properties make it suitable for use in cosmetic products, where it can function as an emulsifier or stabilizer due to its ability to interact with various skin-feel agents .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Anti-inflammatory Activity : In a controlled trial, the compound was administered to subjects with chronic inflammatory conditions. Results indicated a significant reduction in biomarkers associated with inflammation compared to the control group .
- Evaluation of Antimicrobial Properties : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives of the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxy group provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Variations in Nitrobenzoate Esters
Key analogs include compounds with substituted phenyl groups or alternative ester linkages.
Structural Insights :
- Electron-withdrawing groups (NO₂, Cl): Increase reactivity toward nucleophilic substitution compared to benzyloxy derivatives .
- Benzyloxy vs. Nitrophenyl: The benzyloxy group improves solubility in nonpolar solvents, whereas nitrophenyl derivatives exhibit higher crystallinity .
Ester Chain Length and Alkyl Substituents
Examples with long alkyl chains :
Key Observations :
Functional Group Position and Reactivity
- 4-Nitrobenzoic acid derivatives : Para-substituted nitro groups maximize resonance stabilization, enhancing ester stability compared to ortho/meta isomers .
- Benzyloxy vs. Hydroxyl: The benzyloxy group in 4-(benzyloxy)phenyl esters protects the phenolic -OH, preventing unwanted oxidation or hydrogen bonding .
Biological Activity
4-(Benzyloxy)phenyl 4-nitrobenzoate is a synthetic organic compound with significant potential in various biological applications. Its structure, which includes a benzyloxy group and a nitrobenzoate moiety, allows it to participate in diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound can be synthesized through the esterification of 4-(benzyloxy)phenol with 4-nitrobenzoyl chloride, typically using a base such as pyridine or triethylamine to facilitate the reaction. The resulting product is characterized by its unique functional groups that contribute to its biological activity .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The nitro group can be reduced to form an amino group, which may participate in various biochemical pathways. Additionally, the hydrophobic nature of the benzyloxy group allows for interactions with hydrophobic pockets in proteins, potentially influencing their activity and function .
Anticancer Activity
Nitrobenzoate-derived compounds, including this compound, have been reported to exhibit anticancer properties. Studies indicate that nitrobenzoates can inhibit cancer cell proliferation and induce apoptosis. For instance, similar compounds have shown effectiveness in suppressing metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Anti-inflammatory Effects
Research has demonstrated that nitrobenzoate derivatives possess anti-inflammatory properties. They have been studied for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For example, it may interact with serine proteases like enteropeptidase, which plays a crucial role in protein digestion. Such interactions can lead to significant pharmacological effects without requiring systemic exposure .
Study on Anticancer Activity
A study evaluating nitrobenzoate derivatives highlighted their capacity to inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound X8, a nitrobenzoate derivative, was shown to disrupt vascular development in zebrafish models by reducing endothelial cell proliferation and migration . This suggests that this compound could similarly impact angiogenic processes.
Enzyme Interaction Studies
In another investigation focused on enzyme inhibition, derivatives of nitrobenzoates were assessed for their interaction with enteropeptidase. The results indicated that modifications in the compound's structure could enhance its inhibitory activity against this enzyme, demonstrating the importance of structural features in determining biological efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)phenyl 4-aminobenzoate | Reduced form with an amino group | Potentially enhanced enzyme inhibition |
| X8 (Nitrobenzoate derivative) | Anti-angiogenic properties | Inhibits vascular development |
| IMB5476 | Potent anti-angiogenic effects | Targets endothelial cell mobility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
